molecular formula C24H16BrClN4O2 B2913514 1-(3-bromobenzyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-1,8-naphthyridin-4(1H)-one CAS No. 1032001-40-3

1-(3-bromobenzyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-1,8-naphthyridin-4(1H)-one

Cat. No. B2913514
CAS RN: 1032001-40-3
M. Wt: 507.77
InChI Key: VMCMFIYTLRKQKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-bromobenzyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-1,8-naphthyridin-4(1H)-one is a useful research compound. Its molecular formula is C24H16BrClN4O2 and its molecular weight is 507.77. The purity is usually 95%.
The exact mass of the compound 1-(3-bromobenzyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-1,8-naphthyridin-4(1H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-bromobenzyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-1,8-naphthyridin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-bromobenzyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-1,8-naphthyridin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

  • Generation of Naphthalene Derivatives : Faragher and Gilchrist (1976) discussed the conversion of 2-(bromomethyl)benzophenone into naphthalene derivatives through a mechanism involving the generation of 1-phenylisobenzofuran by displacement of bromide. This process highlights the synthetic versatility of bromo-substituted compounds in creating complex naphthalene structures, which might relate to the synthetic pathways for crafting naphthyridin-oxadiazole derivatives (Faragher & Gilchrist, 1976).

  • Pincer Catalysts from Naphthyridine Derivatives : Facchetti et al. (2016) described the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts, demonstrating the application of naphthyridine derivatives in catalysis. Such catalysts could have relevance in various synthetic and industrial processes, suggesting potential applications for similar compounds (Facchetti et al., 2016).

  • Anticancer Activity of Naphthyridine Derivatives : Kong et al. (2018) investigated a novel naphthyridine derivative, showing its anticancer activity in human malignant melanoma A375 cells through mechanisms involving necroptosis and apoptosis. This suggests potential research applications in developing anticancer agents from naphthyridine-based structures (Kong et al., 2018).

  • Metal-Ligand Cooperation : Saha et al. (2014) highlighted metal-ligand cooperation on a diruthenium platform using naphthyridine-functionalized ligands. This study showcases the application of naphthyridine derivatives in facilitating selective chemical transformations, pertinent to synthetic chemistry and material science (Saha et al., 2014).

properties

IUPAC Name

1-[(3-bromophenyl)methyl]-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-1,8-naphthyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrClN4O2/c1-14-5-10-19-21(31)20(24-28-22(29-32-24)16-6-8-18(26)9-7-16)13-30(23(19)27-14)12-15-3-2-4-17(25)11-15/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCMFIYTLRKQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC3=CC(=CC=C3)Br)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-bromobenzyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-1,8-naphthyridin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.